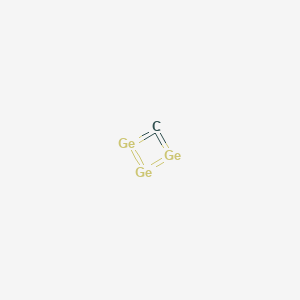
Trigermanium monocarbide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trigermanium monocarbide is a chemical compound with the formula CGe₃. It is composed of one carbon atom and three germanium atoms. This compound is known for its unique structural and chemical properties, making it a subject of interest in various scientific fields .
Métodos De Preparación
The synthesis of trigermanium monocarbide can be achieved through several methods. One common approach is the carbothermal reduction method, where germanium dioxide is reduced with carbon at high temperatures. Another method involves the direct reaction of germanium and carbon at elevated temperatures. Industrial production methods often utilize vacuum arc melting using starting monocarbide powders .
Análisis De Reacciones Químicas
Trigermanium monocarbide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxygen, hydrogen, and halogens. For instance, oxidation of this compound can produce germanium dioxide and carbon dioxide. Reduction reactions may involve hydrogen to yield germanium and methane. Substitution reactions with halogens can form germanium halides and carbon halides .
Aplicaciones Científicas De Investigación
Trigermanium monocarbide has numerous applications in scientific research. In chemistry, it is used as a precursor for the synthesis of other germanium-containing compounds. In biology and medicine, it is studied for its potential use in drug delivery systems due to its unique structural properties. In the industrial sector, this compound is utilized in the production of high-strength materials and coatings due to its hardness and thermal stability .
Mecanismo De Acción
The mechanism of action of trigermanium monocarbide involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cellular membranes and proteins, potentially altering their function. In industrial applications, its hardness and thermal stability are attributed to the strong covalent bonds between germanium and carbon atoms, which provide resistance to mechanical and thermal stress .
Comparación Con Compuestos Similares
Trigermanium monocarbide can be compared with other similar compounds such as titanium carbide, vanadium carbide, and zirconium carbide. These compounds share similar properties, such as high hardness and thermal stability. this compound is unique due to its specific combination of germanium and carbon, which imparts distinct chemical and physical properties. For example, titanium carbide and vanadium carbide are known for their high electrical conductivity, while this compound is primarily valued for its structural applications .
Propiedades
Fórmula molecular |
CGe3 |
|---|---|
Peso molecular |
229.9 g/mol |
Nombre IUPAC |
1,2,3-trigermacyclobuta-1,2,3,4-tetraene |
InChI |
InChI=1S/CGe3/c1-2-4-3-1 |
Clave InChI |
FPQVRBYTZAQVBE-UHFFFAOYSA-N |
SMILES canónico |
C=1=[Ge]=[Ge]=[Ge]1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



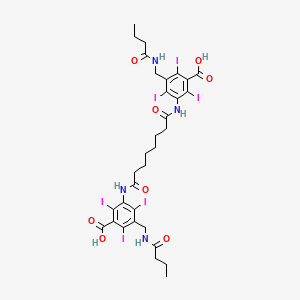
![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-3-(1-methyl-3-piperidinyl)-(9ci)](/img/structure/B13749686.png)
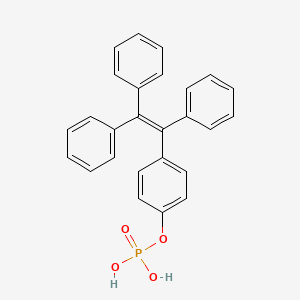
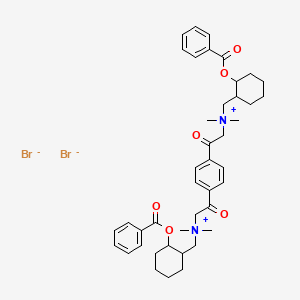
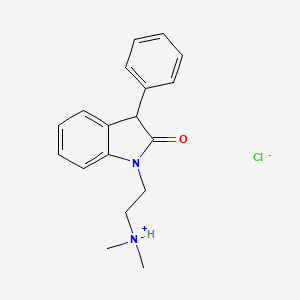
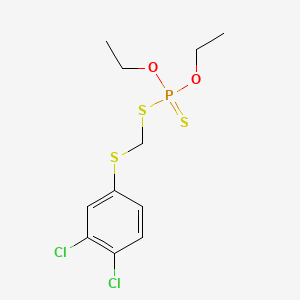
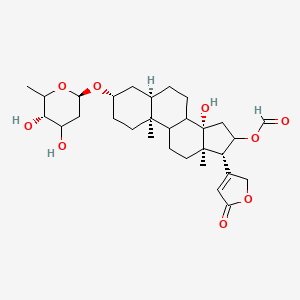
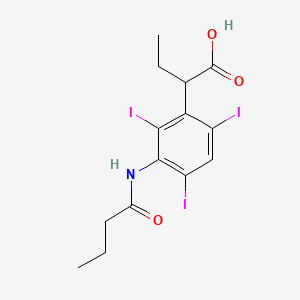
![4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;2-hydroxyethylazanium](/img/structure/B13749729.png)
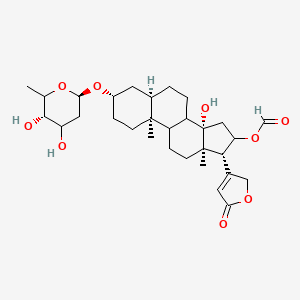
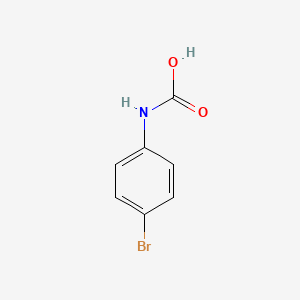
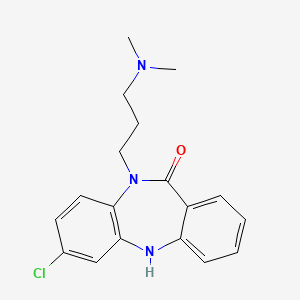
![4-[(3-Fluoro-4-methylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13749752.png)
